trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid

Descripción general

Descripción

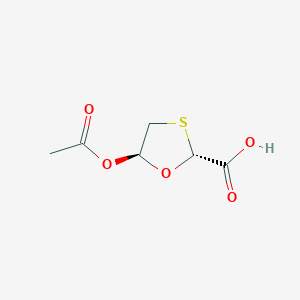

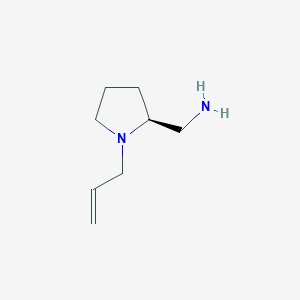

“trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid” is a sulfur-containing heterocyclic building block . It has an empirical formula of C6H8O5S, a CAS Number of 147027-05-2, and a molecular weight of 192.19 .

Molecular Structure Analysis

The molecular structure of “trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid” can be represented by the SMILES stringCC(=O)O[C@@H]1CSC@HC(O)=O . This indicates the presence of an acetoxy group, a carboxylic acid group, and a 1,3-oxathiolane ring in the molecule . Physical And Chemical Properties Analysis

“trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid” is a solid substance with a melting point of 110-112°C (lit.) .Aplicaciones Científicas De Investigación

Synthetic Strategies Toward 1,3-Oxathiolane Nucleoside Analogues

Specific Scientific Field

This application falls under the field of Chemical Research and Pharmaceutical Chemistry .

Comprehensive and Detailed Summary of the Application

“trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid” is a sulfur-containing heterocyclic building block . It’s used in the synthesis of 1,3-oxathiolane nucleoside analogues . These analogues have gained considerable attention in the scientific community, either for use as molecular probes or as therapeutic agents .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of 1,3-oxathiolane nucleosides traditionally involves the chemical modification of nucleoside structures. It requires the creation of artificial sugars, which is accompanied by coupling nucleobases via N-glycosylation . Over the last three decades, efforts were made for the synthesis of 1,3-oxathiolane nucleosides by selective N-glycosylation of carbohydrate precursors at C-1 .

Thorough Summary of the Results or Outcomes Obtained

The approach has emerged as a strong alternative that allows simple modification . This method has been used to construct the 1,3-oxathiolane ring from different starting materials and couple it with different nucleobases in a way that only one isomer is produced in a stereoselective manner via N-glycosylation .

Safety And Hazards

This compound is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and protective gloves/eye protection/face protection should be worn . If inhaled, the victim should be moved to fresh air and kept comfortable for breathing .

Propiedades

IUPAC Name |

(2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9)/t4-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUGSNIJLUOGQF-INEUFUBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CSC(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CS[C@@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid | |

CAS RN |

147027-05-2, 147027-43-8 | |

| Record name | trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ACETOXY-(1,3)OXATHIOLANE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl](/img/no-structure.png)

![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)